Eosin B
Übersicht
Beschreibung
A red fluorescein dye used as a histologic stain. It may be cytotoxic, mutagenic, and inhibit certain mitochondrial functions.
Biologische Aktivität
Eosin B, a synthetic dye belonging to the xanthene family, has garnered attention for its diverse biological activities, particularly in the context of antiparasitic and antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.
This compound exhibits a multifaceted mode of action against various pathogens, particularly malarial parasites. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound acts as a non-active-site inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS), a crucial enzyme in the folate biosynthesis pathway of parasites such as Plasmodium falciparum and Toxoplasma gondii .
- Membrane Disruption : The compound induces significant damage to the membranes of parasitic cells, altering intracellular organelles and leading to cell death .
- Redox Cycling : Preliminary studies suggest that this compound may function as a redox cycling agent, contributing to its antiparasitic effects by generating reactive oxygen species (ROS) that can damage cellular components .
Antimalarial Activity
This compound has been extensively studied for its antimalarial properties, particularly against drug-resistant strains of Plasmodium.
In Vitro Studies
In vitro assays have demonstrated that this compound is a potent inhibitor of various drug-resistant strains of Plasmodium falciparum, with an average IC50 value of 124 nM, indicating high potency . The compound shows no cross-resistance with other clinically utilized antimalarial drugs, suggesting a unique mechanism of action.
In Vivo Studies
Research conducted on murine models infected with Plasmodium berghei has shown promising results:
- Dosage and Efficacy : this compound was administered at doses of 400 mg/kg and 800 mg/kg. The higher dose exhibited a suppressive activity rate significantly better than controls (chloroquine and arteether) .
- Survival Rates : Mice treated with 800 mg/kg this compound showed an increased mean survival time (MST) compared to controls. Specifically, the MST was recorded at 21 days for this compound-treated groups versus 12 days for controls .
- Cure Rates : In a regimen where this compound was administered twice daily, all treated mice were cured within four days, showcasing its potential as an effective treatment option for malaria .
Comparative Analysis
The following table summarizes the comparative efficacy of this compound against standard antimalarial treatments:
Treatment | Dose (mg/kg) | % Suppressive Activity | Mean Survival Time (days) |
---|---|---|---|
This compound | 400 | 65% | 19 |
This compound | 800 | 80% | 21 |
Chloroquine | 40 | 50% | 16 |
Arteether | 100 | 60% | 16 |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimalarial Activity in Drug-Resistant Strains : A study focused on the impact of this compound on drug-resistant strains showed significant inhibition rates and suggested its potential as a lead compound for new antimalarial drugs .
- Inhibition of Toxoplasma gondii : In vitro studies indicated that this compound effectively reduced the replication of Toxoplasma gondii by 50% at a concentration of 180 μM, demonstrating its broader antiparasitic potential .
- Safety Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile, making it a candidate for further clinical development .
Eigenschaften
IUPAC Name |
disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYTYUGGVBYJHE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br2N2Na2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889350 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-24-3 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.